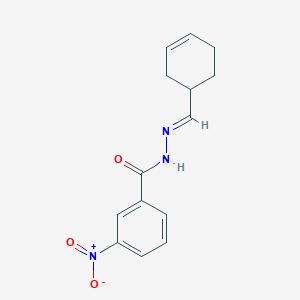![molecular formula C15H13FN2O2S B5796411 4-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5796411.png)
4-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FMB, and it is a thioamide derivative that has a wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
FMB has a wide range of applications in the field of scientific research. It has been extensively studied for its potential use as an anticancer agent. FMB has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FMB has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6. FMB has also been studied for its potential use as an antibacterial agent. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of FMB is not fully understood. However, it is believed that FMB exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. FMB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. FMB has also been shown to inhibit the activity of NF-kappaB, a signaling pathway that is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
FMB has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. FMB has also been shown to inhibit the migration and invasion of cancer cells. FMB has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative damage to cells. FMB has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
FMB has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. FMB has been extensively studied for its potential use as an anticancer agent, anti-inflammatory agent, and antibacterial agent. However, there are also some limitations to the use of FMB in lab experiments. FMB is a relatively new compound, and its long-term effects on human health are not fully understood. FMB may also have some toxic effects on cells at high concentrations.
Future Directions
There are several future directions for the research on FMB. One of the future directions is to study the pharmacokinetics and pharmacodynamics of FMB in vivo. This will help to determine the optimal dosage and administration route for FMB. Another future direction is to study the potential use of FMB in combination with other anticancer agents, anti-inflammatory agents, and antibacterial agents. This may help to enhance the therapeutic efficacy of FMB. Another future direction is to study the potential use of FMB in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases.
Conclusion:
In conclusion, FMB is a thioamide derivative that has a wide range of applications in the field of scientific research. It has been extensively studied for its potential use as an anticancer agent, anti-inflammatory agent, and antibacterial agent. The synthesis method of FMB is relatively simple, and the compound can be easily scaled up for large-scale production. FMB exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. FMB has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for the research on FMB, and further studies are needed to fully understand the potential applications of this compound.
Synthesis Methods
The synthesis of FMB involves the reaction between 4-fluoro-benzoyl chloride and 3-methoxyaniline in the presence of carbon disulfide. The reaction takes place in the presence of a base, such as triethylamine. The product is then purified using column chromatography to obtain FMB in its pure form. The synthesis method of FMB is relatively simple and can be easily scaled up for large-scale production.
properties
IUPAC Name |
4-fluoro-N-[(3-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c1-20-13-4-2-3-12(9-13)17-15(21)18-14(19)10-5-7-11(16)8-6-10/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKRREFWYNOIFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[(3-methoxyphenyl)carbamothioyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide](/img/structure/B5796331.png)

![2-ethoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5796344.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5796352.png)

![5,5-dimethyl-3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-2,4-imidazolidinedione](/img/structure/B5796375.png)

![1-(5,6,7,8-tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-yl)-2,5-pyrrolidinedione](/img/structure/B5796389.png)
![6-(2-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5796397.png)

![3-[3-(dimethylamino)-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5796409.png)

![N-[4-(diethylamino)benzyl]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B5796433.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5796436.png)